molecular formula C20H29N3O4 B1374887 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate CAS No. 1160247-10-8

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate

Cat. No.: B1374887
CAS No.: 1160247-10-8
M. Wt: 375.5 g/mol
InChI Key: WBVPUSRPXQVDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate is an organic compound with the molecular formula C20H29N3O4 and a molecular weight of 375.47 g/mol This compound is characterized by its spirocyclic structure, which includes a triazaspirodecane core substituted with benzyl and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazaspirodecane Core: This step involves the cyclization of a suitable precursor to form the triazaspirodecane ring system.

    Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The benzyl and tert-butyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate is unique due to its specific combination of benzyl and tert-butyl groups, which confer distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-O-benzyl 2-O-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-19(2,3)27-17(24)22-11-9-20(15-22)14-21-10-12-23(20)18(25)26-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVPUSRPXQVDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.